molecular formula C12H16O8 B078362 [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 14661-13-3

[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

Cat. No. B078362
CAS RN: 14661-13-3
M. Wt: 288.25 g/mol
InChI Key: BAKQMOSGYGQJOJ-IYKVGLELSA-N
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Description

[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, commonly known as DODA, is a chemical compound that belongs to the family of bicyclic acetals. It is a synthetic compound that has been extensively studied for its potential applications in the field of drug delivery, due to its unique properties and structure.

Mechanism Of Action

The mechanism of action of DODA is not fully understood. It is believed that DODA can interact with cell membranes and alter their properties, which can lead to enhanced drug delivery. DODA can also form stable complexes with drugs, which can protect them from degradation and improve their bioavailability.

Biochemical And Physiological Effects

DODA has been shown to be non-toxic and biocompatible, which makes it an ideal candidate for drug delivery applications. It has been shown to have minimal effects on cell viability and proliferation. DODA can also enhance the stability of drugs in the body, which can lead to improved therapeutic outcomes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DODA in lab experiments is its excellent solubility in water and other solvents. This makes it easy to prepare solutions of DODA and drugs for in vitro experiments. DODA is also non-toxic and biocompatible, which makes it safe to use in cell culture and animal experiments. However, one of the limitations of using DODA is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on DODA. One potential area of research is the development of DODA-based drug delivery systems for the treatment of cancer and other diseases. Another area of research is the optimization of the synthesis method of DODA to improve the yield and reduce the cost. Additionally, the mechanism of action of DODA needs to be further elucidated to fully understand its potential applications in drug delivery and gene therapy.
Conclusion:
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, or DODA, is a synthetic compound that has potential applications in drug delivery and gene therapy. It has excellent solubility in water and other solvents, and can form stable micelles in aqueous solutions. DODA is non-toxic and biocompatible, and has minimal effects on cell viability and proliferation. However, the high cost of DODA may limit its use in large-scale experiments. Further research is needed to fully understand the mechanism of action of DODA and to optimize its synthesis method for potential applications in drug delivery and gene therapy.

Synthesis Methods

The synthesis of DODA involves the reaction of 2,3-dihydrofuran with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction results in the formation of DODA as a white crystalline solid. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

DODA has been extensively studied for its potential applications in the field of drug delivery. It has been shown to have excellent solubility in water and other solvents, which makes it an ideal candidate for encapsulation of hydrophobic drugs. DODA can form stable micelles in aqueous solutions, which can be used to deliver drugs to specific target sites in the body. DODA has also been studied for its potential applications in gene therapy, as it can be used to deliver DNA and RNA to cells.

properties

IUPAC Name

[(1R,2S,3R,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQMOSGYGQJOJ-IYKVGLELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@@H]([C@@H]1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

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